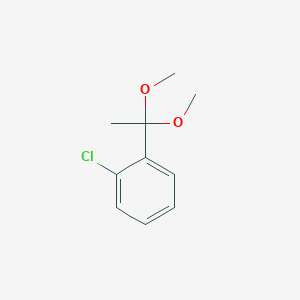

1-Chloro-2-(1,1-dimethoxyethyl)benzene

Description

Overview of Aryl Acetal (B89532) Chemistry in Modern Organic Synthesis

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by the R₂C(OR')₂ functional group. In modern organic synthesis, the primary role of the acetal group is as a protecting group for carbonyls. The conversion of a highly reactive aldehyde or ketone to a stable acetal allows for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl moiety. Acetals are generally stable in neutral to strongly basic conditions, which makes them invaluable in reactions involving organometallics, hydrides, and other nucleophilic reagents. The protection is reversible, as the acetal can be readily hydrolyzed back to the original carbonyl compound under acidic conditions. This strategic protection and deprotection is a cornerstone of multistep synthesis.

Beyond their role as protecting groups, acetals can also be involved in various carbon-carbon bond-forming reactions, further expanding their utility.

Significance of Halogenated Aromatic Scaffolds in Chemical Research

Halogenated aromatic compounds are hydrocarbons in which one or more hydrogen atoms on a benzene (B151609) ring have been replaced by a halogen. chemicalbook.com These scaffolds are of immense importance in numerous areas of chemical research, including pharmaceuticals, agrochemicals, and materials science. chemeo.com The introduction of a halogen atom, such as chlorine, into an aromatic ring has several profound effects:

Modulation of Electronic Properties: Halogens are electronegative and exert a significant inductive effect, influencing the electron density of the aromatic ring.

Metabolic Stability: The presence of a C-X bond can block sites of metabolic oxidation, a common strategy in drug design to improve pharmacokinetic profiles.

Synthetic Handles: The halogen atom serves as a versatile functional group for further synthetic transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for the construction of complex molecular architectures. chemsrc.com

Research Niche and Potential of 1-Chloro-2-(1,1-dimethoxyethyl)benzene

1-Chloro-2-(1,1-dimethoxyethyl)benzene occupies a specific research niche by combining the features of both an aryl acetal and a halogenated aromatic compound within a single, ortho-substituted structure. The potential of this molecule lies in its capacity as a bifunctional building block.

The dimethoxyethyl group serves as a protected form of an acetyl group (-COCH₃). This allows for synthetic manipulations involving the chloro-substituted ring without interference from the ketone. Subsequently, the acetal can be deprotected to reveal the acetyl group for further reactions.

The ortho-relationship between the chloro and the protected acetyl group could lead to interesting intramolecular reactions or be used to synthesize sterically hindered compounds. The chloro atom can participate in cross-coupling reactions to introduce new substituents at the 2-position, while the protected ketone at the 1-position can be unveiled later for cyclization or condensation reactions. This dual functionality makes it a potentially valuable intermediate in the synthesis of pharmaceuticals, specialized polymers, and other fine chemicals.

While specific, widespread applications of 1-Chloro-2-(1,1-dimethoxyethyl)benzene are not extensively documented in mainstream chemical literature, its structure suggests significant potential. A plausible and efficient method for its synthesis is the acid-catalyzed ketalization of 2'-chloroacetophenone (B1665101). A Chinese patent details a similar one-step synthesis for α-halo acetophenone (B1666503) dimethyl ketals, including the bromo-analogue of the target compound, from o-chloroacetophenone, highlighting the feasibility of this approach. rsc.org In this patented method, the reaction is carried out in anhydrous methanol (B129727) with a halogenating agent. rsc.org

Below is a table summarizing the basic chemical properties of 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| IUPAC Name | 1-Chloro-2-(1,1-dimethoxyethyl)benzene |

| Structure | A benzene ring substituted with a chlorine atom and an adjacent 1,1-dimethoxyethyl group. |

Detailed experimental data such as boiling point, melting point, and comprehensive spectroscopic analyses (NMR, MS) for this specific compound are not widely available in peer-reviewed journals or major chemical databases. However, based on analogous compounds, it is expected to be a liquid or low-melting solid at room temperature.

The potential research applications for this compound can be inferred from its structure:

Intermediate for Grignard Reagents: The chloro group can be converted to a Grignard reagent, which can then be used to react with the deprotected ketone in an intermolecular or, if a suitable linker is introduced, intramolecular fashion.

Precursor for Heterocycles: The ortho-positioning of the two functional groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, such as benzofurans or indoles, after appropriate transformations.

Building Block in Cross-Coupling Reactions: As mentioned, the aryl chloride is a prime candidate for Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(1,1-dimethoxyethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZHEMAQHLUSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Chloro 2 1,1 Dimethoxyethyl Benzene

Reactions at the Acetal (B89532) Functional Group

The dimethoxyethyl group, an acetal, serves as a protecting group for the corresponding ketone. Its reactivity is characterized by its stability under basic and nucleophilic conditions, yet susceptibility to cleavage and transformation under acidic catalysis.

The primary reaction of the acetal group is its hydrolysis back to the parent carbonyl compound, 2'-chloroacetophenone (B1665101). This deprotection is typically achieved under acidic conditions, which facilitate the cleavage of the carbon-oxygen bonds of the acetal. organic-chemistry.org The reaction proceeds via a protonated intermediate, which is then attacked by water.

The general mechanism involves:

Protonation of one of the methoxy (B1213986) groups by an acid catalyst.

Elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form the protonated ketone.

Deprotonation to yield the final ketone product.

A variety of acid catalysts can be employed for this transformation, ranging from dilute mineral acids to solid acid catalysts. The choice of catalyst and reaction conditions can be tuned to achieve efficient deprotection while minimizing side reactions on the aromatic ring.

Table 1: Conditions for Hydrolysis of Dimethyl Acetals

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Dilute HCl | Water/THF | Room Temperature | Standard and effective method. |

| Acetic Acid | Water | Reflux | Milder acidic conditions. |

| Amberlyst-15 | Acetone (B3395972)/Water | Room Temperature | Heterogeneous catalyst, easy removal. organic-chemistry.org |

In the presence of an acid catalyst and a different alcohol, 1-Chloro-2-(1,1-dimethoxyethyl)benzene can undergo transacetalization. This reaction involves the exchange of the methoxy groups for other alkoxy groups, leading to the formation of a new acetal. The equilibrium of this reaction can be shifted towards the product by using the new alcohol as the solvent or by removing methanol as it is formed.

This process is valuable for introducing different protecting groups or for synthesizing mixed acetals. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The acetal functional group can be activated by Lewis acids or strong Brønsted acids to generate an oxocarbenium ion intermediate. youtube.com This electrophilic species can then be trapped by various nucleophiles. For instance, in the presence of a silyl (B83357) enol ether, a Mukaiyama-type aldol (B89426) addition can occur, forming a new carbon-carbon bond. richmond.edu

This reactivity pathway allows for the elaboration of the side chain attached to the aromatic ring, providing a route to more complex molecular architectures. The choice of Lewis acid and nucleophile is critical for controlling the outcome of the reaction.

Reactivity of the Chlorinated Aromatic Nucleus

The benzene (B151609) ring of 1-Chloro-2-(1,1-dimethoxyethyl)benzene is substituted with a chloro group and a 1,1-dimethoxyethyl group. The chloro group is an ortho, para-directing deactivator for electrophilic aromatic substitution, while the 1,1-dimethoxyethyl group is generally considered to be weakly deactivating or neutral in its directing effect.

Due to the presence of the deactivating chloro group, electrophilic aromatic substitution reactions on 1-Chloro-2-(1,1-dimethoxyethyl)benzene require relatively harsh conditions. The chlorine atom directs incoming electrophiles to the positions ortho and para to itself. However, the position para to the chlorine is occupied by the acetal-containing substituent. The positions ortho to the chlorine are sterically hindered by the adjacent bulky group. Therefore, substitution is most likely to occur at the position para to the 1,1-dimethoxyethyl group (position 4) and to a lesser extent at the position ortho to the chloro group and meta to the acetal group (position 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). These reactions may be particularly challenging due to the deactivating nature of the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 1-Chloro-4-nitro-2-(1,1-dimethoxyethyl)benzene |

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is further activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com In the case of 1-Chloro-2-(1,1-dimethoxyethyl)benzene, the 1,1-dimethoxyethyl group is not strongly electron-withdrawing.

Therefore, nucleophilic displacement of the chlorine atom would require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or a benzyne (B1209423) mechanism. chadsprep.com For instance, reaction with sodium amide in liquid ammonia (B1221849) could potentially lead to the formation of a mixture of aminophenyl acetals via a benzyne intermediate. The presence of electron-withdrawing substituents introduced via electrophilic aromatic substitution would facilitate SNAr reactions. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing the Aryl Chloride

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com Typically, an organic halide is coupled with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. google.comthermofisher.com For an aryl chloride such as 1-Chloro-2-(1,1-dimethoxyethyl)benzene, the chlorine atom serves as a leaving group that can participate in various coupling reactions.

Common examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron compound.

Heck Reaction: Coupling of an aryl halide with an alkene. thermofisher.com

Sonogashira Coupling: Reaction between an aryl halide and a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine.

Negishi Cross-Coupling: Coupling of an organohalide with an organozinc compound. thermofisher.com

Despite the synthetic utility of these reactions for a wide range of aryl chlorides, a detailed search of the available scientific literature did not uncover any specific studies detailing the application of these metal-catalyzed coupling reactions to 1-Chloro-2-(1,1-dimethoxyethyl)benzene. Consequently, no specific reaction conditions, catalysts, or yields can be reported for this compound.

Integrated Reactivity: Interplay Between the Aromatic and Acetal Moieties

The structure of 1-Chloro-2-(1,1-dimethoxyethyl)benzene features both a reactive aryl chloride and a protected ketone in the form of a dimethyl acetal. This bifunctional nature could theoretically allow for integrated reactivity, where both moieties influence the outcome of a chemical transformation.

Cascade and Domino Reactions Driven by Functional Group Interactions

Cascade and domino reactions are powerful synthetic strategies that involve two or more bond-forming transformations in a single synthetic operation. These reactions proceed sequentially without the isolation of intermediates, offering high efficiency and molecular complexity from simple starting materials. acs.orgorganic-chemistry.org In the context of 1-Chloro-2-(1,1-dimethoxyethyl)benzene, a hypothetical cascade reaction could be initiated at one functional group, with a subsequent step involving the other.

For instance, a reaction at the aryl chloride, such as an oxidative addition to a metal catalyst, could be followed by an intramolecular reaction involving the acetal group. However, the scientific literature search did not yield any specific examples of cascade or domino reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

Cycloaddition Reactions Where the Compound Acts as a Dienophile or Cycloaddition Partner

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The participation of an aromatic compound in such a reaction often requires specific conditions or modification of the aromatic ring to overcome its inherent stability. While the benzene ring of 1-Chloro-2-(1,1-dimethoxyethyl)benzene is generally not expected to act as a diene or dienophile under standard conditions, certain cycloadditions involving benzenoid systems are known.

A thorough literature search did not reveal any instances of 1-Chloro-2-(1,1-dimethoxyethyl)benzene participating as a dienophile or cycloaddition partner in any documented cycloaddition reactions.

Summary of Findings

The investigation into the chemical reactivity and transformation pathways of 1-Chloro-2-(1,1-dimethoxyethyl)benzene revealed a significant gap in the available scientific literature. While the functional groups present in the molecule—an aryl chloride and a dimethyl acetal—are commonly involved in a wide array of organic reactions, no specific examples of metal-catalyzed coupling reactions, cascade/domino reactions, or cycloaddition reactions involving this particular compound could be identified. Therefore, no experimental data or detailed research findings can be presented.

Mechanistic Investigations and Elucidation of Reaction Processes

Kinetic Studies of Reaction Rates and Determining Rate Laws

Currently, there is a notable absence of published research specifically detailing the kinetic studies of reaction rates and the determination of rate laws for reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene. While kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the sequence of elementary steps and the factors influencing reaction speed, such data for this particular compound is not available in the public domain.

General kinetic studies on similar aromatic nucleophilic substitution reactions have been conducted on related compounds like 1-chloro-2,4-dinitrobenzene. These studies often reveal second-order rate coefficients and the influence of solvent and temperature on reaction kinetics. However, without specific experimental data for 1-Chloro-2-(1,1-dimethoxyethyl)benzene, any discussion of its rate law would be purely speculative.

Isotopic Labeling Experiments for Probing Reaction Pathways (e.g., Deuterium Studies)

Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.gov This method can provide definitive evidence for or against proposed reaction pathways. nih.gov

Despite the utility of this technique, a review of the scientific literature reveals no specific isotopic labeling experiments that have been conducted on 1-Chloro-2-(1,1-dimethoxyethyl)benzene. Such studies would be invaluable in understanding, for example, the nature of bond-breaking and bond-forming steps in its reactions.

Spectroscopic Analysis of Reaction Intermediates and Transition States (e.g., In-situ NMR)

The direct observation of reaction intermediates and the characterization of transition states are critical for a complete mechanistic picture. Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of a reaction mixture, providing structural information on transient species.

However, there are no published spectroscopic studies, including in-situ NMR or other advanced techniques, that have successfully identified and characterized reaction intermediates or transition states in reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational chemistry offers a theoretical approach to understanding reaction mechanisms, providing insights into the structures and energies of reactants, intermediates, transition states, and products. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and calculate activation energies. researchgate.net

A thorough search of computational chemistry literature indicates a lack of studies specifically focused on the mechanistic elucidation of reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene. While computational tools are widely applied to study complex organic reactions, they have not yet been directed towards this particular compound. researchgate.net

Lack of Documented Applications for 1-Chloro-2-(1,1-dimethoxyethyl)benzene in Advanced Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research detailing the specific applications of the chemical compound 1-Chloro-2-(1,1-dimethoxyethyl)benzene in the areas of advanced organic synthesis outlined in the user's request. Extensive searches for the use of this particular compound as a versatile synthetic building block, a precursor for various aromatic compounds, or in the construction of complex polycyclic and heterocyclic systems did not yield any specific examples or methodologies.

The investigation sought to uncover the role of 1-Chloro-2-(1,1-dimethoxyethyl)benzene in several key synthetic transformations, including:

As a precursor for substituted acetophenones and benzaldehydes: No literature was found that describes the conversion of 1-Chloro-2-(1,1-dimethoxyethyl)benzene into these classes of compounds. General methods for the synthesis of substituted acetophenones and benzaldehydes are well-established; however, none of the documented routes utilize this specific starting material.

As a synthon for diverse aromatic and heteroaromatic compounds: The scientific record does not appear to contain instances of 1-Chloro-2-(1,1-dimethoxyethyl)benzene being employed as a building block for the creation of a wider range of aromatic or heteroaromatic structures.

In the synthesis of oxygen-containing heterocycles (e.g., benzofurans): While numerous synthetic pathways to benzofurans exist, none were identified that originate from 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

In the preparation of nitrogen-containing heterocycles: Similarly, the synthesis of nitrogen-containing heterocycles is a vast area of organic chemistry, but no methods specifically involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene could be located.

In the formation of fused aromatic and spirocyclic architectures: There is no available data to suggest that this compound has been used in the construction of complex fused aromatic or spirocyclic ring systems.

This lack of information prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested. The available scientific literature does not support the premise that 1-Chloro-2-(1,1-dimethoxyethyl)benzene is a versatile and utilized compound for the specified applications in advanced organic synthesis. Therefore, it is not possible to fulfill the request to generate the outlined article.

Applications in Advanced Organic Synthesis

Contributions to Target-Oriented Synthesis and Specialized Molecules

The strategic placement of a protected carbonyl group ortho to a reactive chlorine atom on a benzene (B151609) ring makes 1-Chloro-2-(1,1-dimethoxyethyl)benzene a versatile building block in advanced organic synthesis. Its utility is particularly evident in its role as a precursor to complex molecular architectures and as a foundational scaffold for molecules of interest in medicinal chemistry. The dimethoxy acetal (B89532) serves as a robust protecting group for the ketone, allowing for a wide range of chemical transformations to be performed on the aryl chloride moiety without unintended reactions at the carbonyl position.

Intermediates in the Synthesis of Complex Organic Molecules

The dual functionality of 1-Chloro-2-(1,1-dimethoxyethyl)benzene positions it as a valuable intermediate in the synthesis of a variety of complex organic molecules, most notably heterocyclic systems. The ortho-haloacetophenone motif, unmasked after deprotection of the acetal, is a classic precursor for the construction of fused ring systems.

One of the most powerful applications of intermediates like 1-Chloro-2-(1,1-dimethoxyethyl)benzene is in the synthesis of substituted indoles. Following a Buchwald-Hartwig amination to replace the chloro group with a primary amine, the resulting 2-amino-(1,1-dimethoxyethyl)benzene derivative can undergo acid-catalyzed cyclization. Deprotection of the acetal in situ reveals the ketone, which then undergoes intramolecular condensation with the newly introduced amine to form an indole (B1671886) ring. This strategy allows for the synthesis of indoles with specific substitution patterns, which are key components of many natural products and pharmaceuticals.

Similarly, this compound is a logical precursor for the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. du.edu.egfly-chem.comyoutube.com By first converting the chloro group of 1-Chloro-2-(1,1-dimethoxyethyl)benzene to an amino group, and then deprotecting the acetal, the resulting ortho-aminoacetophenone can be reacted with various ketones or aldehydes to yield highly substituted quinolines.

Furthermore, the chloro-substituent can be leveraged in palladium-catalyzed cross-coupling reactions to build complexity prior to heterocycle formation. For instance, a Sonogashira coupling can introduce an alkyne, which can then participate in a variety of cyclization reactions to form polycyclic aromatic systems or other complex heterocyclic frameworks. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

The following table summarizes the potential transformations of 1-Chloro-2-(1,1-dimethoxyethyl)benzene into key heterocyclic intermediates.

| Transformation Sequence | Intermediate Formed | Resulting Complex Molecule |

| 1. Buchwald-Hartwig Amination 2. Acid-catalyzed Deprotection/Cyclization | 2-Aminoacetophenone derivative | Substituted Indole |

| 1. Buchwald-Hartwig Amination 2. Deprotection 3. Friedländer Annulation | 2-Aminoacetophenone derivative | Substituted Quinoline |

| 1. Sonogashira Coupling 2. Deprotection 3. Cyclization Cascade | ortho-Alkynylacetophenone derivative | Polycyclic Aromatic System |

Utility in the Preparation of Scaffolds for Medicinal Chemistry Research (focus on synthetic utility, not biological activity)

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. 1-Chloro-2-(1,1-dimethoxyethyl)benzene serves as an excellent starting material for the synthesis of diverse molecular frameworks due to the orthogonality of its reactive sites. The aryl chloride is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com

The Suzuki-Miyaura coupling reaction, for example, can be employed to introduce a wide range of aryl or heteroaryl substituents at the 2-position of the benzene ring. libretexts.orgyonedalabs.commdpi.comikm.org.mynih.gov This allows for the systematic exploration of the chemical space around the core phenyl ring, a common strategy in lead optimization. The acetal-protected ketone can be carried through the coupling reaction and later deprotected to reveal the carbonyl group, which can then be used for further functionalization, such as reductive amination or conversion to a different heterocyclic system.

The Sonogashira coupling provides a route to ortho-alkynyl acetophenone (B1666503) derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov These are highly versatile intermediates that can be transformed into a variety of scaffolds. For example, the alkyne can undergo cyclization reactions to form heterocycles like indoles or can be reduced to provide flexible alkyl or alkenyl linkers.

The Buchwald-Hartwig amination is another powerful tool that can be applied to 1-Chloro-2-(1,1-dimethoxyethyl)benzene. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction allows for the introduction of a diverse array of primary and secondary amines, leading to the formation of ortho-aminoacetophenone derivatives. These intermediates are precursors to important medicinal chemistry scaffolds such as benzodiazepines and quinazolines.

The table below illustrates the utility of 1-Chloro-2-(1,1-dimethoxyethyl)benzene in generating diverse scaffolds for medicinal chemistry via common cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Scaffold Core |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl Acetophenone |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl Acetophenone |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino Acetophenone |

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of 1-Chloro-2-(1,1-dimethoxyethyl)benzene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

While specific experimental spectra for 1-Chloro-2-(1,1-dimethoxyethyl)benzene are not widely available in the public domain, the expected chemical shifts can be reliably predicted based on the analysis of its precursor, 2'-chloroacetophenone (B1665101), and related structural analogs. The conversion of the ketone functionality in 2'-chloroacetophenone to a dimethyl ketal significantly alters the chemical environment of the ethyl group and has a lesser, but noticeable, effect on the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy (B1213986) groups, and the methyl group. The four protons on the ortho-substituted benzene (B151609) ring will appear as a complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm). The presence of both an electron-withdrawing chloro group and a slightly electron-donating dimethoxyethyl group leads to a complex splitting pattern. The two methoxy groups are expected to be chemically equivalent, giving rise to a sharp singlet, likely around δ 3.2-3.4 ppm, integrating to six protons. The methyl group of the dimethoxyethyl moiety would appear as a singlet at approximately δ 1.5-1.7 ppm, integrating to three protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the chloro and dimethoxyethyl substituents. The carbon bearing the chloro group is expected to be deshielded. The quaternary carbon of the ketal function is anticipated to resonate around δ 100-110 ppm. The two equivalent methoxy carbons would appear as a single signal around δ 48-52 ppm, and the methyl carbon is expected at approximately δ 25-28 ppm. For comparison, the spectral data for the precursor, 2'-chloroacetophenone, shows characteristic signals for the acetyl group (C=O at ~199 ppm, CH₃ at ~30 ppm) which are absent in the ketal, and instead, the aforementioned ketal and methoxy signals appear. rsc.orgspectrabase.com

Predicted NMR Data for 1-Chloro-2-(1,1-dimethoxyethyl)benzene

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.2-7.6 (m, 4H) | 125-140 (6 signals) |

| -OCH₃ | 3.2-3.4 (s, 6H) | 48-52 |

| -CH₃ | 1.5-1.7 (s, 3H) | 25-28 |

| Quaternary C (ketal) | - | 100-110 |

Note: These are estimated values based on analogous structures.

To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the spin system of the substituted benzene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments of the methoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. columbia.edulibretexts.org This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methyl protons to the quaternary ketal carbon and the adjacent aromatic carbon. Correlations from the methoxy protons to the quaternary ketal carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the ortho relationship of the chloro and dimethoxyethyl substituents through space correlations between protons of the dimethoxyethyl group and the proton at the 6-position of the aromatic ring.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion Peak: For 1-Chloro-2-(1,1-dimethoxyethyl)benzene (C₁₀H₁₃ClO₂), the expected nominal molecular weight is 200.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 202 with an intensity of approximately one-third of the M⁺ peak is a characteristic feature for a monochlorinated compound. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₁₀H₁₃³⁵ClO₂ is 200.0628, and for C₁₀H₁₃³⁷ClO₂ is 202.0598.

Fragmentation Pattern: The fragmentation pattern in EI-MS would be expected to show characteristic losses. A common fragmentation pathway for ketals is the loss of a methoxy radical (-•OCH₃) to form a stable oxonium ion. Therefore, a prominent peak at m/z 169 (M-31) would be anticipated. Subsequent loss of a methyl group (-•CH₃) from the molecular ion would lead to a fragment at m/z 185. The precursor, 2'-chloroacetophenone, shows a base peak at m/z 139, corresponding to the loss of the methyl group from the acylium ion. chemicalbook.com

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 202 | [M+2]⁺• (Isotope peak) |

| 200 | [M]⁺• (Molecular ion) |

| 185 | [M - CH₃]⁺ |

| 169 | [M - OCH₃]⁺ |

| 139 | [C₈H₆ClO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Note: These are predicted fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Chloro-2-(1,1-dimethoxyethyl)benzene would be characterized by the following absorption bands:

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the methoxy and methyl groups.

Aromatic C=C Stretching: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching (Ketal): Strong, characteristic bands in the 1050-1200 cm⁻¹ region, indicative of the C-O-C ether-like linkages of the ketal.

C-Cl Stretching: A band in the fingerprint region, typically around 750 cm⁻¹, which is also characteristic of ortho-disubstitution on a benzene ring. spectroscopyonline.com

The absence of a strong carbonyl (C=O) stretching band around 1690 cm⁻¹, which is prominent in the spectrum of the precursor 2'-chloroacetophenone, would confirm the successful conversion of the ketone to the ketal. nist.govchemicalbook.com

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3100 | Aromatic C-H Stretch | Medium to Weak |

| 2850-2980 | Aliphatic C-H Stretch | Medium to Strong |

| 1450-1600 | Aromatic C=C Stretch | Medium to Weak |

| 1050-1200 | C-O Stretch (Ketal) | Strong |

| ~750 | C-Cl Stretch / Ortho-substitution bend | Medium to Strong |

Note: These are predicted absorption ranges.

X-ray Crystallography for Solid-State Structural Determination

Should 1-Chloro-2-(1,1-dimethoxyethyl)benzene be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the ultimate proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as van der Waals forces, that govern the crystal packing. While no specific crystal structure for this compound is publicly available, analysis of similar ortho-substituted benzene derivatives often reveals specific packing motifs and conformational preferences dictated by steric and electronic effects of the substituents. researchgate.net

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., GC, HPLC)

Chromatographic methods are essential for the separation, purification, and assessment of the purity of 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent technique for the analysis of this compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to separate it from starting materials, byproducts, and solvents. The choice of the GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase, is crucial for achieving good separation. libretexts.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and purity analysis of non-volatile or thermally labile compounds. For 1-Chloro-2-(1,1-dimethoxyethyl)benzene, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be effective. elsevierpure.comacs.org A UV detector would be suitable for detection, as the benzene ring is a strong chromophore.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Protocols

The imperative for green chemistry is driving a paradigm shift in the synthesis of chemical compounds. For 1-Chloro-2-(1,1-dimethoxyethyl)benzene, future research will undoubtedly focus on developing more sustainable and environmentally friendly production methods. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The exploration of greener alternatives is therefore a critical research avenue.

Key areas of investigation will include:

Catalytic Acetalization: Moving away from stoichiometric acid catalysts towards reusable solid acid catalysts such as zeolites, ion-exchange resins, or metal oxides for the ketalization of 2-chloroacetophenone. These heterogeneous catalysts simplify product purification and minimize corrosive waste streams.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like supercritical fluids, ionic liquids, or bio-derived solvents. Water-based synthesis, where feasible, would represent a significant advancement in sustainability.

Energy-Efficient Methodologies: Investigating the use of microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption in the synthesis and subsequent transformations of the target molecule.

| Synthesis Approach | Traditional Method | Sustainable Alternative | Environmental Benefit |

| Catalysis | Stoichiometric strong acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., zeolites, resins) | Catalyst reusability, reduced corrosive waste |

| Solvents | Volatile organic compounds (e.g., toluene) | Supercritical CO₂, ionic liquids, water | Reduced VOC emissions, lower toxicity |

| Energy | Conventional heating (e.g., oil baths) | Microwave or ultrasonic irradiation | Faster reactions, lower energy consumption |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for enhancing the selectivity and efficiency of reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene. The presence of both a halogenated aromatic ring and a protected carbonyl group offers multiple sites for catalytic functionalization.

Future research in this area will likely concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: Designing more active and selective palladium catalysts for cross-coupling reactions at the chloro-substituted position. This could involve the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that promote efficient C-C, C-N, and C-O bond formation.

C-H Activation: Exploring catalytic systems, potentially based on transition metals like rhodium, iridium, or ruthenium, for the direct functionalization of the C-H bonds on the aromatic ring. This would provide a more atom-economical route to novel derivatives.

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective transformation of derivatives of 1-Chloro-2-(1,1-dimethoxyethyl)benzene, leading to the synthesis of optically active compounds with potential applications in pharmaceuticals and agrochemicals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for 1-Chloro-2-(1,1-dimethoxyethyl)benzene with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for in-line purification and analysis.

Future research endeavors in this domain will focus on:

Development of Continuous Flow Ketalization: Designing and optimizing microreactor systems for the continuous synthesis of 1-Chloro-2-(1,1-dimethoxyethyl)benzene from 2-chloroacetophenone. This would enable precise control over reaction parameters, leading to higher yields and purity.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to identify the optimal parameters for the synthesis and transformation of 1-Chloro-2-(1,1-dimethoxyethyl)benzene.

| Technology | Application to 1-Chloro-2-(1,1-dimethoxyethyl)benzene Synthesis | Key Advantages |

| Flow Chemistry | Continuous production and functionalization | Enhanced safety, improved heat/mass transfer, scalability |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, increased efficiency |

| Microreactor Technology | Precise control over reaction parameters in flow | Higher yields, improved product purity |

Computational Design and Predictive Modeling for New Reactivity and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For 1-Chloro-2-(1,1-dimethoxyethyl)benzene, these approaches can accelerate the discovery of new reactivity and guide the design of novel applications.

Future research will leverage computational tools to:

Elucidate Reaction Mechanisms: Employing Density Functional Theory (DFT) and other quantum chemical methods to investigate the mechanisms of reactions involving 1-Chloro-2-(1,1-dimethoxyethyl)benzene. This will provide a deeper understanding of its reactivity and aid in the design of more efficient synthetic strategies.

Predict Catalyst Performance: Using computational models to predict the performance of different catalysts for the functionalization of the target molecule. This can help to identify promising catalyst candidates before embarking on extensive experimental work.

In Silico Design of Novel Derivatives: Utilizing molecular modeling and virtual screening to design new derivatives of 1-Chloro-2-(1,1-dimethoxyethyl)benzene with desired properties for specific applications, such as biological activity or materials science.

Synergistic Research with Materials Science for Functional Molecule Design

The unique structure of 1-Chloro-2-(1,1-dimethoxyethyl)benzene makes it a promising building block for the design of functional molecules and materials. Synergistic research between organic synthesis and materials science will be crucial in unlocking this potential. The ortho-chloro-substituted aromatic core can be incorporated into polymeric structures, and the protected ketone offers a handle for further chemical modification.

Future research directions at the interface of chemistry and materials science include:

Monomer Synthesis for High-Performance Polymers: Investigating the use of 1-Chloro-2-(1,1-dimethoxyethyl)benzene and its derivatives as monomers for the synthesis of novel poly(aryl ether ketone)s (PAEKs) or other high-performance polymers. The presence of the chloro-substituent could facilitate polymerization via nucleophilic aromatic substitution.

Functionalization of Materials: Exploring the incorporation of this compound into materials to impart specific functionalities. For example, the aromatic core could enhance thermal stability, while the protected ketone could be deprotected post-polymerization to allow for cross-linking or the attachment of other functional groups.

Development of Photoactive Materials: Investigating the potential of derivatives of 1-Chloro-2-(1,1-dimethoxyethyl)benzene in the development of photoactive materials, leveraging the electronic properties of the substituted aromatic system.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-(1,1-dimethoxyethyl)benzene, considering yield and purity?

Methodological Answer: The synthesis of 1-Chloro-2-(1,1-dimethoxyethyl)benzene typically involves Friedel-Crafts alkylation or acetal protection strategies. A one-step approach may utilize a chloro-substituted benzaldehyde derivative, which undergoes condensation with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the dimethoxyethyl group. Reaction optimization should focus on:

- Catalyst selection : Acidic resins (e.g., Amberlyst) minimize side reactions like over-alkylation .

- Solvent control : Anhydrous conditions prevent hydrolysis of the acetal moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted precursors. Validate purity via GC-MS or HPLC (retention time comparison to standards) .

(Basic)

Q. How can NMR spectroscopy (e.g., ¹³C) confirm the structure of 1-Chloro-2-(1,1-dimethoxyethyl)benzene?

Methodological Answer: ¹³C NMR is critical for verifying the acetal group and chlorine substitution pattern:

- Acetal carbons : Two methoxy groups (δ ~50–55 ppm) and a quaternary carbon (δ ~100–110 ppm) confirm the 1,1-dimethoxyethyl moiety .

- Aromatic region : Split signals in the δ 125–140 ppm range indicate ortho-chlorine substitution (deshielding effect). Compare to computational predictions (DFT-based chemical shift calculators) to validate assignments .

- Integration ratios : Ensure 6 aromatic protons (monosubstituted benzene) and 6 methoxy protons. Discrepancies may indicate incomplete acetal formation or impurities .

(Advanced)

Q. What strategies mitigate competing side-reactions during acetal formation in the synthesis of this compound?

Methodological Answer: Side reactions (e.g., hydrolysis, over-alkylation) are minimized via:

- Temperature control : Maintain <50°C to avoid acid-catalyzed cleavage of the acetal .

- Protecting group alternatives : Pre-protect the aldehyde as a thioacetal (less prone to hydrolysis) before introducing chlorine .

- Kinetic vs. thermodynamic control : Use bulky solvents (e.g., toluene) to favor mono-alkylation over di-alkylation . Monitor reaction progress via in situ IR spectroscopy (disappearance of C=O stretch at ~1700 cm⁻¹).

(Advanced)

Q. How does the electronic effect of the dimethoxyethyl group influence the chlorobenzene ring’s reactivity in cross-coupling reactions?

Methodological Answer: The dimethoxyethyl group acts as an electron-donating substituent via conjugation, altering the ring’s electronic landscape:

- Meta-directing effect : The acetal group directs electrophilic substitution to the meta position relative to chlorine. Validate via Suzuki-Miyaura coupling experiments with aryl boronic acids .

- Computational modeling : Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic hotspots. Compare with experimental regioselectivity in Ullmann or Buchwald-Hartwig reactions .

- Controlled deprotection : Hydrolyze the acetal to a ketone (under mild acidic conditions) to study electronic effects on reactivity .

(Data Contradiction)

Q. When experimental spectral data conflicts with computational predictions, what analytical approaches resolve these discrepancies?

Methodological Answer: Discrepancies between experimental and predicted data (e.g., NMR shifts, IR bands) require:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out structural isomers .

- X-ray crystallography : Resolve ambiguous stereochemistry or substitution patterns .

- Dynamic NMR studies : Detect rotational barriers in the dimethoxyethyl group that may cause signal splitting .

- Revisiting computational parameters : Adjust solvent or basis set assumptions in DFT calculations to better match experimental conditions .

(Advanced)

Q. What mechanistic insights explain the stability of the acetal group under basic vs. acidic conditions?

Methodological Answer: The acetal’s stability is pH-dependent:

- Acidic conditions : Protonation of the ether oxygen leads to cleavage via oxonium ion formation. Monitor degradation kinetics using pH-stat titrations .

- Basic conditions : The acetal remains stable unless strong nucleophiles (e.g., hydroxide) attack the electrophilic carbonyl carbon (post-deprotection). Test stability in NaHCO₃ vs. NaOH solutions .

- Isotopic labeling : Use deuterated methanol in synthesis to track acetal hydrolysis pathways via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.